
Tamra-peg4-cooh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tamra-peg4-cooh is a fluorescent dye derivative of carboxytetramethylrhodamine (TAMRA) containing four polyethylene glycol (PEG) units. This compound is known for its ability to form covalent bonds through its carboxyl groups, which can condense with ammonia . It is primarily used in scientific research for labeling and tracking molecules due to its fluorescent properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tamra-peg4-cooh is synthesized by attaching four polyethylene glycol units to the TAMRA molecule. The carboxyl groups in the compound allow it to form covalent bonds with ammonia, facilitating the synthesis process . The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) to dissolve the compound and facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent concentration, and reaction time, to ensure high yield and purity. The compound is usually stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Tamra-peg4-cooh undergoes several types of chemical reactions, including:
Condensation Reactions: The carboxyl groups in this compound can condense with ammonia to form covalent bonds
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Solvents: DMSO, ethanol, and DMF are commonly used solvents for reactions involving this compound.
Reagents: Ammonia is a common reagent used in condensation reactions with this compound
Major Products
The major products formed from reactions involving this compound are typically covalently bonded complexes where the carboxyl groups have reacted with ammonia or other nucleophiles .
Applications De Recherche Scientifique
Tamra-peg4-cooh has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye for labeling and tracking molecules in various chemical reactions
Biology: Employed in biological assays to label proteins, nucleic acids, and other biomolecules for visualization under a fluorescence microscope
Medicine: Utilized in medical research for imaging and diagnostic purposes, particularly in tracking the distribution of drugs within the body
Industry: Applied in industrial processes that require the tracking of molecular interactions and reactions
Mécanisme D'action
Tamra-peg4-cooh exerts its effects through its fluorescent properties. The carboxyl groups in the compound allow it to form covalent bonds with ammonia, enabling it to label and track molecules. The fluorescence emitted by this compound can be detected using fluorescence microscopy, making it a valuable tool for visualizing molecular interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carboxytetramethylrhodamine (TAMRA): The parent compound of Tamra-peg4-cooh, used for similar fluorescent labeling applications
Fluorescein: Another fluorescent dye used for labeling and tracking molecules
Rhodamine B: A fluorescent dye with applications in biological and chemical research
Uniqueness
This compound is unique due to its four polyethylene glycol units, which enhance its solubility and stability compared to other fluorescent dyes. This makes it particularly useful in applications requiring high stability and solubility .
Propriétés
Formule moléculaire |
C37H47N3O10 |
|---|---|
Poids moléculaire |
693.8 g/mol |
Nom IUPAC |
3-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C13H25NO7/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-12(15)14-3-5-19-7-9-21-11-10-20-8-6-18-4-2-13(16)17/h5-14H,1-4H3;2-11H2,1H3,(H,14,15)(H,16,17) |
Clé InChI |
DXWGUIPDUGUNCZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCOCCOCCOCCOCCC(=O)O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


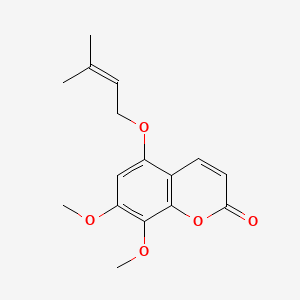
![2-[2-(2-Aminoethoxy)-4-[1-[[4-[tris[4-[[4-[3,4-bis(2-aminoethoxy)phenyl]pyridin-1-ium-1-yl]methyl]phenyl]methyl]phenyl]methyl]pyridin-1-ium-4-yl]phenoxy]ethanamine;tetrachloride](/img/structure/B12380401.png)
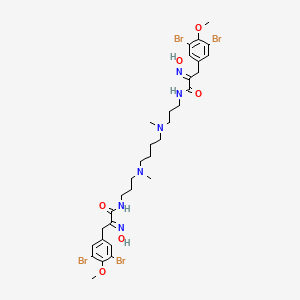

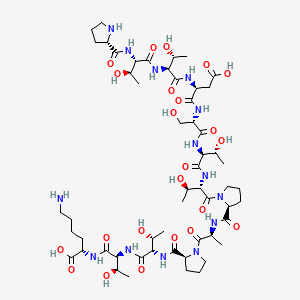

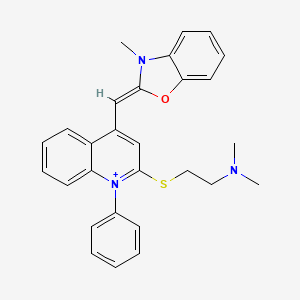
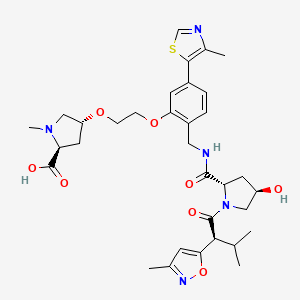
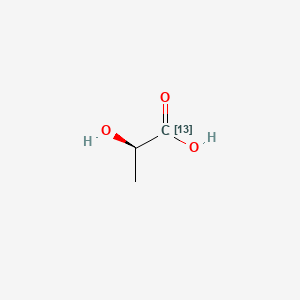
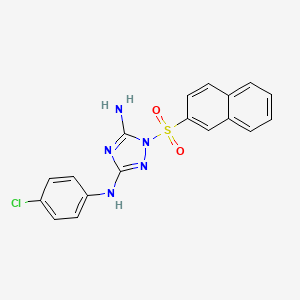

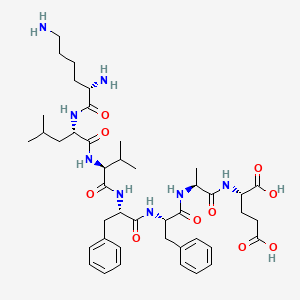
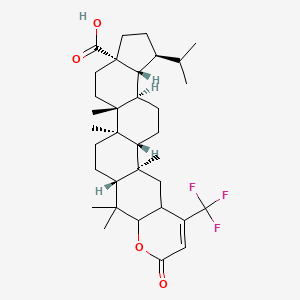
![8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione](/img/structure/B12380474.png)
